(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
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Overview
Description
®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL typically involves multi-step organic reactions. The starting materials often include thienopyrimidine derivatives and hexanol. The key steps may involve:
Nucleophilic substitution: Introduction of the amino group onto the thienopyrimidine ring.
Coupling reactions: Formation of the hexanol moiety through coupling reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Automation: Implementation of automated synthesis processes.
Quality control: Rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the amino group to an amine.
Substitution: Substitution reactions involving the amino or alcohol groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular pathways.
Medicine
In medicinal chemistry, ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In the industrial sector, this compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar thienopyrimidine structures.
Hexanol derivatives: Compounds with similar hexanol moieties.
Uniqueness
®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is unique due to its specific combination of thienopyrimidine and hexanol structures, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C12H18N4OS |
---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
(2R)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C12H18N4OS/c1-2-3-4-8(7-17)14-11-10-9(5-6-18-10)15-12(13)16-11/h5-6,8,17H,2-4,7H2,1H3,(H3,13,14,15,16)/t8-/m1/s1 |
InChI Key |
BKSPXAGJNHITIS-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@H](CO)NC1=NC(=NC2=C1SC=C2)N |
Canonical SMILES |
CCCCC(CO)NC1=NC(=NC2=C1SC=C2)N |
Origin of Product |
United States |
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